Ethyl 1-aminocyclopropanecarboxylate
Overview
Description
Ethyl 1-aminocyclopropanecarboxylate: is an organic compound with the molecular formula C6H11NO2. It is a derivative of 1-aminocyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol. This compound is of significant interest in both synthetic organic chemistry and biological research due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry:
Ethyl 1-aminocyclopropanecarboxylate is used as a building block in the synthesis of various complex organic molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is studied for its role in plant growth regulation. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is involved in the biosynthesis of the plant hormone ethylene .
Medicine:
The compound’s derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities. Its conformationally rigid structure makes it a useful scaffold in drug design.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
Target of Action
Ethyl 1-aminocyclopropanecarboxylate, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC) . ACC is the direct precursor of the plant hormone ethylene . The primary target of this compound is the enzyme ACC synthase (ACS), which catalyzes the synthesis of ACC from S-adenosyl-L-methionine (SAM) .
Mode of Action
The compound interacts with its target, ACC synthase, to produce ACC, which is subsequently oxidized to ethylene by ACC oxidase (ACO) . This interaction results in the production of ethylene, a gaseous plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Biochemical Pathways
The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACC synthase. The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Pharmacokinetics
It is known that the compound is a powder and is used in solution phase peptide synthesis . This suggests that it may be soluble in certain solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Safety and Hazards
Ethyl 1-aminocyclopropanecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .
Biochemical Analysis
Biochemical Properties
Ethyl 1-aminocyclopropanecarboxylate plays a pivotal role in biochemical reactions, particularly in the biosynthesis of ethylene in plants. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is subsequently converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase . This compound interacts with enzymes such as 1-aminocyclopropane-1-carboxylic acid synthase and 1-aminocyclopropane-1-carboxylic acid oxidase, which are crucial for its conversion to ethylene . The interactions between this compound and these enzymes involve binding to the active sites and facilitating the catalytic processes that lead to ethylene production.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by acting as a precursor to ethylene, a hormone that regulates numerous physiological processes such as seed germination, fruit ripening, and stress responses . This compound affects cell signaling pathways by modulating the levels of ethylene, which in turn influences gene expression and cellular metabolism . The compound’s impact on cell signaling pathways and gene expression is crucial for its role in plant development and response to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 1-aminocyclopropane-1-carboxylic acid by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase . This conversion is a key step in the biosynthesis of ethylene. The compound binds to the active site of the enzyme, facilitating the catalytic reaction that produces 1-aminocyclopropane-1-carboxylic acid. Subsequently, 1-aminocyclopropane-1-carboxylic acid is oxidized to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase . This process involves enzyme activation and changes in gene expression that regulate ethylene production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its sustained impact on ethylene production and related cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes ethylene production without causing adverse effects . At higher doses, toxic effects and adverse reactions have been observed, indicating a threshold for safe and effective use . Understanding the dosage-dependent effects of this compound is crucial for its application in research and potential therapeutic contexts.
Metabolic Pathways
This compound is involved in metabolic pathways related to ethylene biosynthesis. The compound is converted to 1-aminocyclopropane-1-carboxylic acid by 1-aminocyclopropane-1-carboxylic acid synthase, and this intermediate is further oxidized to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase . These enzymes and their cofactors play a critical role in the metabolic flux and regulation of ethylene production . The involvement of this compound in these pathways highlights its importance in plant physiology and development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Transporters and binding proteins facilitate the movement of this compound, ensuring its localization and accumulation in specific tissues . This distribution is crucial for the compound’s role in ethylene biosynthesis and related cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for the compound’s role in regulating ethylene production and related physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods:
Industrial production of ethyl 1-aminocyclopropanecarboxylate typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 1-aminocyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or other substituted derivatives.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A direct precursor of ethylene in plants.
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar reactivity.
1-Amino-1-cyclobutanecarboxylic acid: Another cyclopropane-containing amino acid with different biological activities.
Uniqueness:
This compound is unique due to its esterified carboxyl group, which imparts different solubility and reactivity properties compared to its non-esterified counterparts. This makes it particularly useful in synthetic applications where specific reactivity is required.
Properties
IUPAC Name |
ethyl 1-aminocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKHZRAIKUTQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327704 | |
Record name | ethyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-47-5 | |
Record name | ethyl 1-aminocyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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